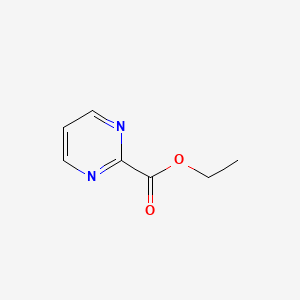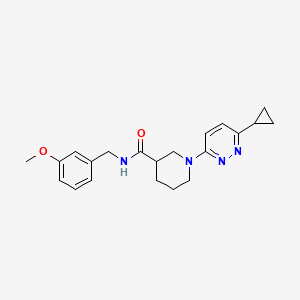
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, also known as MMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. MMPTA is a thioacetamide derivative that has been synthesized and studied for its unique chemical properties and potential therapeutic benefits.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain and central nervous system. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity and inhibition. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to interact with opioid receptors, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, and vasodilatory effects. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to inhibit the activity of acetylcholinesterase, which may improve cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is its potential therapeutic benefits in various research fields, including pharmacology, biochemistry, and physiology. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit unique chemical properties and potential applications in the treatment of various diseases and conditions.
However, one of the main limitations of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in humans before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, including:
1. Further studies on the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide to better understand its effects on neurotransmitters and receptors in the brain and central nervous system.
2. Studies on the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in animal models and humans to determine its potential as a therapeutic agent.
3. Development of novel N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide derivatives with improved chemical properties and therapeutic benefits.
4. Studies on the potential applications of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in the treatment of other diseases and conditions, such as Alzheimer's disease, hypertension, and cancer.
5. Investigation of the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide to ensure its safety for human use.
In conclusion, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit unique chemical properties and potential therapeutic benefits, making it a promising candidate for further research and development.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide involves the reaction of 2-pyridylthiol with 2-bromo-5-methylphenol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to yield N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide. This synthesis method has been optimized to yield high purity and yield of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, making it suitable for various research applications.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been extensively studied for its potential applications in various research fields, including pharmacology, biochemistry, and physiology. In pharmacology, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
In biochemistry, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to improve cognitive function and memory, making N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide a potential candidate for the treatment of Alzheimer's disease.
In physiology, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been studied for its potential effects on the cardiovascular system. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit vasodilatory effects, which may have potential applications in the treatment of hypertension and other cardiovascular diseases.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-6-7-13(19-2)12(9-11)17-14(18)10-20-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIELSZGPIMQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)